molecular formula C20H15ClN2O4 B12711568 7-Chlorocamptothecin CAS No. 41646-05-3

7-Chlorocamptothecin

Cat. No.: B12711568
CAS No.: 41646-05-3
M. Wt: 382.8 g/mol
InChI Key: KUAKYFCHUDSMNU-UHFFFAOYSA-N
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Description

7-Chlorocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives, including this compound, are known for their potent anticancer properties. These compounds inhibit the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorocamptothecin typically involves the chlorination of camptothecin. One common method is the reaction of camptothecin with thionyl chloride in the presence of a base such as pyridine. This reaction introduces a chlorine atom at the 7-position of the camptothecin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorocamptothecin undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the lactone ring or other functional groups.

    Reduction: Reduction reactions can alter the quinoline moiety.

    Substitution: Halogen substitution reactions can introduce different functional groups at the 7-position.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various 7-substituted camptothecin analogs .

Scientific Research Applications

7-Chlorocamptothecin has a wide range of scientific research applications:

Mechanism of Action

7-Chlorocamptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    Camptothecin: The parent compound, known for its potent anticancer properties.

    Topotecan: A water-soluble derivative used in chemotherapy.

    Irinotecan: Another derivative used to treat colorectal cancer.

    Belotecan: A semi-synthetic derivative with improved pharmacological properties.

Uniqueness of 7-Chlorocamptothecin: this compound is unique due to the presence of a chlorine atom at the 7-position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, solubility, and potency compared to other camptothecin derivatives .

Properties

CAS No.

41646-05-3

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

10-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H15ClN2O4/c1-2-20(26)13-7-15-17-11(16(21)10-5-3-4-6-14(10)22-17)8-23(15)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3

InChI Key

KUAKYFCHUDSMNU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)Cl)O

Origin of Product

United States

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